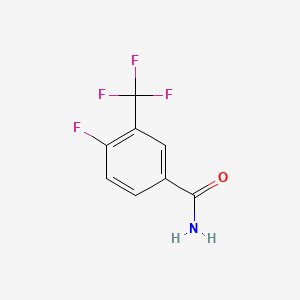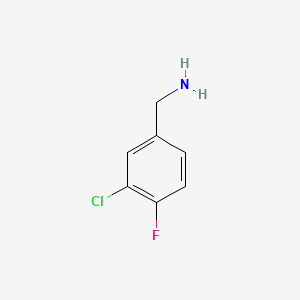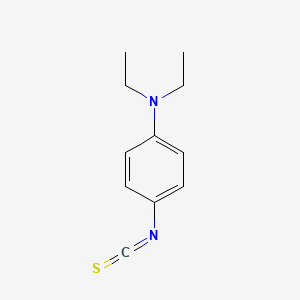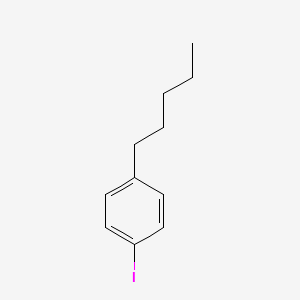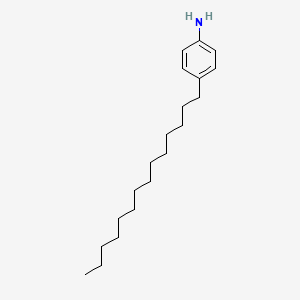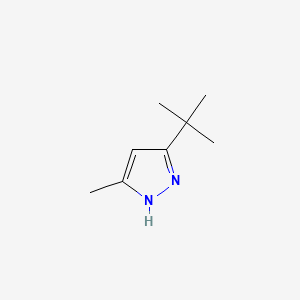
4-(3-氨基丙基氨基)-7-氯喹啉
描述
N-(7-Chloroquinolin-4-yl)propane-1,3-diamine, also known as AQ-13, is a synthetic compound that has been studied for its potential use as an antimalarial drug. It belongs to the class of 4-aminoquinolines, which have been used for decades to treat malaria. However, the emergence of drug-resistant strains of the malaria parasite has led to the need for new drugs with different mechanisms of action. AQ-13 has shown promise as a potential new antimalarial drug, and its synthesis, mechanism of action, and potential applications have been the focus of scientific research.
科学研究应用
抗疟疾剂
该化合物已被合成并评估其体外抗疟疾活性 . 该化合物的衍生物,特别是[(7-氯喹啉-4-基)氨基]查耳酮衍生物,已显示出对血红素结晶的抑制活性,而血红素结晶是疟疾寄生虫代谢的重要组成部分 .
抗癌剂
该化合物也已被评估其抗癌活性 . 该化合物的某些衍生物对人类前列腺LNCaP肿瘤细胞显示出细胞毒性作用 . 这表明该化合物在开发新型抗癌药物方面具有潜在的应用价值。
抗组胺特性
“4-(3-氨基丙基氨基)-7-氯喹啉”是一种苯衍生物,可以与组胺受体结合 . 研究表明,该化合物在动物模型中具有抗组胺特性 ,表明其在治疗过敏和其他与组胺释放相关的疾病方面具有潜在的应用价值。
抗精神病特性
除了其抗组胺特性外,该化合物还在动物模型中表现出抗精神病特性 . 这表明其在治疗精神疾病方面具有潜在的应用价值。
查耳酮的合成
该化合物已被用于合成[(7-氯喹啉-4-基)氨基]查耳酮 . 查耳酮是芳香酮,构成多种重要生物化合物的核心结构。 它们表现出多种药理活性,被发现作为抗癌和抗疟疾剂特别有效 .
生物化学研究
作用机制
Target of Action
N-(7-Chloroquinolin-4-yl)propane-1,3-diamine, also known as N’-(7-chloroquinolin-4-yl)propane-1,3-diamine, is a benzene derivative that primarily targets histamine receptors . Histamine receptors play a crucial role in the immune response and act as a mediator of itching and inflammation.
Mode of Action
This compound acts as an agonist at the H3 histamine receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, N-(7-Chloroquinolin-4-yl)propane-1,3-diamine binds to the histamine receptors, triggering a response.
Pharmacokinetics
Its molecular weight is235.71 g/mol , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties. The compound’s bioavailability could be affected by factors such as its solubility, stability, and the presence of transport proteins.
Result of Action
N-(7-Chloroquinolin-4-yl)propane-1,3-diamine has been shown to have antihistaminergic and antipsychotic properties in animal models . Antihistaminergic refers to the blocking or dampening of the histamine receptors, which can help alleviate symptoms of allergic reactions. The antipsychotic properties suggest potential uses in managing certain mental health disorders.
生化分析
Biochemical Properties
N-(7-Chloroquinolin-4-yl)propane-1,3-diamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of heme crystallization, which is a crucial process in the life cycle of the malaria parasite Plasmodium falciparum . Additionally, N-(7-Chloroquinolin-4-yl)propane-1,3-diamine exhibits binding interactions with DNA and RNA, affecting their stability and function .
Cellular Effects
N-(7-Chloroquinolin-4-yl)propane-1,3-diamine influences various types of cells and cellular processes. It has been observed to induce apoptosis in cancer cells, including human breast cancer (MCF-7), colon carcinoma (HCT-116), and cervical carcinoma (HeLa) cell lines . The compound also affects cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and cellular metabolism . Furthermore, N-(7-Chloroquinolin-4-yl)propane-1,3-diamine has shown potential in modulating immune cell functions, enhancing the body’s defense mechanisms against infections .
Molecular Mechanism
The molecular mechanism of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine involves several key interactions at the molecular level. It binds to heme molecules, preventing their crystallization and thereby inhibiting the growth of the malaria parasite . Additionally, the compound can intercalate into DNA, disrupting its replication and transcription processes . N-(7-Chloroquinolin-4-yl)propane-1,3-diamine also acts as an inhibitor of topoisomerase enzymes, leading to DNA damage and cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine have been studied over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to N-(7-Chloroquinolin-4-yl)propane-1,3-diamine has shown sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis
Dosage Effects in Animal Models
The effects of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine vary with different dosages in animal models. At low doses, the compound exhibits potent antimalarial activity, effectively reducing parasitemia levels in infected mice . Higher doses may lead to toxic effects, including hepatotoxicity and nephrotoxicity It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing adverse effects
Metabolic Pathways
N-(7-Chloroquinolin-4-yl)propane-1,3-diamine is involved in various metabolic pathways. It undergoes biotransformation in the liver, primarily through cytochrome P450 enzymes . The compound is metabolized into several active and inactive metabolites, which are subsequently excreted via the kidneys . Additionally, N-(7-Chloroquinolin-4-yl)propane-1,3-diamine can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy production and utilization .
Transport and Distribution
Within cells and tissues, N-(7-Chloroquinolin-4-yl)propane-1,3-diamine is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and active transport processes . The compound interacts with specific transporters and binding proteins, facilitating its uptake and accumulation in target cells . N-(7-Chloroquinolin-4-yl)propane-1,3-diamine has been found to localize in specific cellular compartments, such as the nucleus and mitochondria, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine plays a crucial role in its activity and function. The compound contains targeting signals that direct it to specific compartments or organelles within the cell . For example, N-(7-Chloroquinolin-4-yl)propane-1,3-diamine can accumulate in the nucleus, where it interacts with DNA and affects gene expression . Additionally, the compound may undergo post-translational modifications that influence its localization and activity . Understanding the subcellular distribution of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
属性
IUPAC Name |
N'-(7-chloroquinolin-4-yl)propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c13-9-2-3-10-11(15-6-1-5-14)4-7-16-12(10)8-9/h2-4,7-8H,1,5-6,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPOTYIIRALLPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)NCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40288562 | |
| Record name | N-(7-Chloroquinolin-4-yl)propane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40288562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7597-14-0 | |
| Record name | NSC56620 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56620 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(7-Chloroquinolin-4-yl)propane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40288562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





